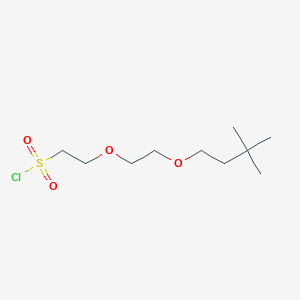![molecular formula C10H9NO2S B13631241 3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
3-(Benzo[d]oxazol-2-ylthio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]oxazol-2-ylthio)propanal is a heterocyclic compound that features a benzoxazole ring fused with a propanal group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-ylthio)propanal typically involves the reaction of benzoxazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of copper(I) catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often include the use of solvents like chloroform and ethanol, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d]oxazol-2-ylthio)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: 3-(Benzo[d]oxazol-2-ylthio)propanoic acid.
Reduction: 3-(Benzo[d]oxazol-2-ylthio)propanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Benzo[d]oxazol-2-ylthio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]oxazol-2-ylthio)propanal involves its interaction with various molecular targets. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . These pathways are crucial in mediating its neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzoxazole ring.
Benzimidazole derivatives: Contain an imidazole ring fused with a benzene ring.
Thiadiazole derivatives: Feature a thiadiazole ring fused with various substituents.
Uniqueness
3-(Benzo[d]oxazol-2-ylthio)propanal is unique due to its specific combination of a benzoxazole ring with a propanal group, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-(1,3-benzoxazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NO2S/c12-6-3-7-14-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-6H,3,7H2 |
Clave InChI |
NMJRQDAECQLMKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)












